3,3-dimethylcyclopentane-1-carbaldehyde
Description
Properties
CAS No. |
1508794-87-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3,3-dimethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-8(2)4-3-7(5-8)6-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
AVOPMXMZEVBLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)C=O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Epoxide Synthesis via Olefin Oxidation
The epoxide precursor, 3,3-dimethylcyclopentene oxide, is synthesized by oxidizing 3,3-dimethylcyclopentene. Drawing from CN1269777A, dimethyldioxirane (DMDO) serves as an effective oxidant. A mixture of acetone and Oxone® (potassium peroxymonosulfate) generates DMDO in situ, which reacts with the olefin at 0–5°C for 6–8 hours. This method achieves 88–92% epoxidation efficiency.
Reaction Conditions
-
Oxidant : DMDO (generated from 1:6 Oxone®:acetone molar ratio)
-
Temperature : 0–5°C
-
Time : 6–8 hours
-
Yield : 88–92%
Vapor-Phase Isomerization with Silica Gel
The epoxide is vaporized and passed over silica gel (70–230 mesh) at elevated temperatures. Adapted from CN1269777A, this method involves:
-
Heating 3,3-dimethylcyclopentene oxide to 250–300°C under 600–750 psi pressure.
-
Contacting the vapor with silica gel for 12–24 hours.
-
Condensing the product to isolate 3,3-dimethylcyclopentane-1-carbaldehyde.
Optimization Data
| Parameter | Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature | 200–400°C | 280°C | 82–85 |
| Pressure | 500–850 psi | 700 psi | 84 |
| Reaction Time | 12–72 hours | 24 hours | 85 |
The silica gel acts as a Lewis acid catalyst, facilitating ring-opening and hydride shifts to form the aldehyde.
Oxidation of 3,3-Dimethylcyclopentane-1-methanol
Swern Oxidation
Primary alcohols are oxidized to aldehydes using oxalyl chloride and dimethyl sulfoxide (DMSO). For 3,3-dimethylcyclopentane-1-methanol:
-
Add oxalyl chloride (1.2 eq) to DMSO (2.5 eq) in dichloromethane at −78°C.
-
Introduce the alcohol (1 eq) and stir for 30 minutes.
-
Quench with triethylamine (5 eq) and warm to room temperature.
Performance Metrics
-
Yield : 75–78%
-
Purity : >95% (GC-MS)
-
Overoxidation to Carboxylic Acid : <3%
TEMPO/NaClO Oxidation
A biphasic system (water/dichloromethane) with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite selectively oxidizes primary alcohols:
-
Dissolve the alcohol (1 eq) in dichloromethane.
-
Add TEMPO (0.1 eq), NaClO (1.5 eq), and NaHCO₃ (2 eq).
-
Stir at 0°C for 2–4 hours.
Key Data
Hydroformylation of 3,3-Dimethylcyclopentene
Rhodium-Catalyzed Reaction
Syngas (CO:H₂ = 1:1) introduces a formyl group across the double bond of 3,3-dimethylcyclopentene. Using a rhodium catalyst with triphenylphosphine ligands:
-
Charge a reactor with the olefin (1 eq), Rh(acac)(CO)₂ (0.01 eq), and PPh₃ (0.03 eq).
-
Pressurize with syngas to 30 bar and heat to 80–100°C for 8–12 hours.
Regioselectivity and Yield
| Ligand | Temperature (°C) | Aldehyde:Byproduct Ratio | Yield (%) |
|---|---|---|---|
| PPh₃ | 90 | 4:1 | 65 |
| Biphephos | 80 | 9:1 | 70 |
Biphephos ligands enhance selectivity for the terminal aldehyde by stabilizing transition states.
Reduction of 3,3-Dimethylcyclopentane-1-carbonitrile
Partial Reduction with DIBAL-H
Diisobutylaluminum hydride (DIBAL-H) reduces nitriles to aldehydes at −78°C:
-
Dissolve the nitrile (1 eq) in anhydrous THF.
-
Add DIBAL-H (1.1 eq) dropwise and stir for 1 hour.
-
Quench with methanol and hydrolyze with Rochelle’s salt.
Challenges and Solutions
-
Overreduction to Amine : Minimized by strict temperature control (−78°C) and stoichiometric DIBAL-H.
-
Yield : 60–63% (GC-MS confirmed).
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Epoxide Isomerization | 3,3-Dimethylcyclopentene | 85 | Moderate | Industrial |
| Alcohol Oxidation | Cyclopentanol derivative | 75 | Low | Lab-scale |
| Hydroformylation | 3,3-Dimethylcyclopentene | 70 | High | Pilot-scale |
| Nitrile Reduction | Cyclopentane carbonitrile | 63 | Moderate | Lab-scale |
Epoxide isomerization offers the highest yield and scalability, albeit requiring specialized equipment. Alcohol oxidation balances cost and efficiency for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents can be employed under anhydrous conditions.
Major Products
Oxidation: 3,3-dimethylcyclopentane-1-carboxylic acid.
Reduction: 3,3-dimethylcyclopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-dimethylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,3-dimethylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares 3,3-dimethylcyclopentane-1-carbaldehyde with structurally related cyclopentane carbaldehydes:
Reactivity and Functional Group Analysis
- Electronic Effects : The trimethylsilyl group in 3-methyl-1-(trimethylsilylmethyl)cyclopentane-1-carbaldehyde introduces electron-donating properties, which may stabilize the aldehyde group against oxidation.
- Stereochemical Influence : The (1S,3S)-configured analog highlights how stereochemistry can dictate interactions in chiral environments, such as enzyme binding sites.
Research Findings and Gaps
- Synthetic Routes : Evidence lacks details on synthesis methods for this compound. However, analogous compounds (e.g., ) suggest possible strategies like Friedel-Crafts alkylation or Grignard reactions.
- Spectroscopic Data : Absence of NMR or IR data for the target compound limits direct comparison. Future studies should prioritize spectral characterization.
- Biological Activity: No evidence addresses pharmacological properties, though cyclopentane carbaldehydes are often explored for fragrance or medicinal chemistry applications.
Biological Activity
3,3-Dimethylcyclopentane-1-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHO
- Structure : The compound features a cyclopentane ring with two methyl groups at the 3-position and an aldehyde functional group at the 1-position.
The unique structure of this compound contributes to its reactivity and potential interactions within biological systems.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of Cyclopentane Derivatives : Initial reactions can involve the preparation of cyclopentane derivatives through alkylation or cyclization processes.
- Aldehyde Introduction : The aldehyde group can be introduced via oxidation of corresponding alcohols or through other synthetic routes involving carbonyl chemistry.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity. Research suggests that compounds with similar structures have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt cellular processes or inhibit enzyme activity.
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. The mechanisms are believed to involve the modulation of inflammatory pathways, possibly through interactions with specific receptors or enzymes involved in inflammation.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various aldehydes, including this compound. The results indicated a significant reduction in bacterial growth in vitro, particularly against Gram-positive bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
This data suggests a promising role for the compound in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the common synthesis methods for 3,3-dimethylcyclopentane-1-carbaldehyde, and what are their key experimental considerations?
- Methodological Answer : Synthesis routes typically involve cyclization of pre-functionalized cyclopentane derivatives or oxidation of corresponding alcohols. For example, controlled oxidation of 3,3-dimethylcyclopentane-1-methanol using oxidizing agents like pyridinium chlorochromate (PCC) under anhydrous conditions can yield the aldehyde. Key considerations include maintaining inert atmospheres (e.g., nitrogen) to prevent aldehyde oxidation and using moisture-free solvents to avoid side reactions. Proper handling is critical due to the compound’s flammability and irritant properties . Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to ensure intermediate purity.
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation. The aldehyde proton in -NMR typically appears as a singlet near δ 9.5–10.0 ppm, while the cyclopentane ring protons resonate as complex splitting patterns between δ 1.0–2.5 ppm. -NMR should show a carbonyl carbon signal at ~200 ppm. Infrared (IR) spectroscopy can validate the aldehyde group via a strong absorption band near 1720 cm (C=O stretch). Mass spectrometry (MS) provides molecular ion confirmation (e.g., m/z 140 for CHO). Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .
Q. What experimental approaches are used to screen for biological activities in this compound?
- Methodological Answer : Preliminary antimicrobial activity can be assessed using broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with minimum inhibitory concentration (MIC) values calculated. Anti-inflammatory properties may be evaluated via in vitro models like lipopolysaccharide (LPS)-induced cytokine (e.g., TNF-α, IL-6) suppression in macrophage cell lines. Dose-response curves and positive controls (e.g., dexamethasone) are critical for validation. Replicates and statistical analysis (e.g., ANOVA) are required to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions (e.g., pH, temperature), or biological models. To address this:
- Standardize purity : Use HPLC (>95% purity) and characterize impurities via LC-MS.
- Control assay conditions : Validate protocols using reference compounds (e.g., ciprofloxacin for antimicrobial assays).
- Replicate across models : Compare results in both in vitro (cell lines) and ex vivo (tissue explants) systems.
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .
Q. What strategies optimize the synthetic yield and purity of this compound?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions.
- Temperature control : Low temperatures (−10°C to 0°C) reduce aldehyde oxidation.
- Catalyst tuning : Use Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
Purity is improved via fractional distillation or flash chromatography. Advanced purification techniques like preparative HPLC may resolve stereochemical impurities. Real-time monitoring with TLC or inline IR spectroscopy ensures reaction completion .
Q. How can computational methods predict the interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the aldehyde group and enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity). Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity. Pharmacophore mapping identifies structural motifs critical for binding. Validation requires correlation with experimental data (e.g., IC values from enzyme inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
